

Discovery and history of "2-Amino-3-phenylpropanenitrile hydrochloride"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3-phenylpropanenitrile hydrochloride

Cat. No.: B113309

[Get Quote](#)

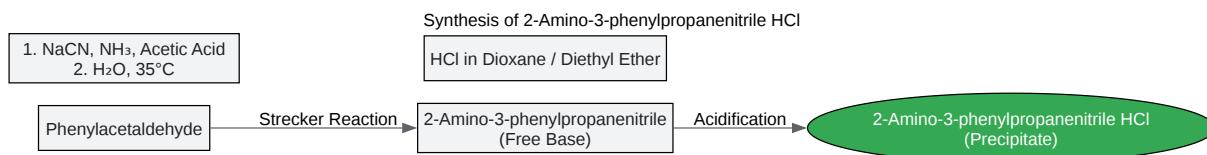
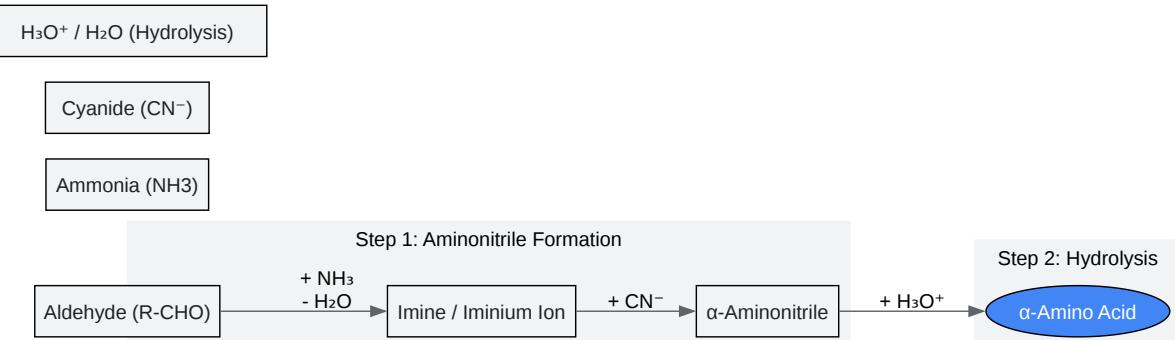
An In-depth Technical Guide to **2-Amino-3-phenylpropanenitrile Hydrochloride**: From Historical Discovery to Modern Synthesis

This guide provides a comprehensive overview of **2-Amino-3-phenylpropanenitrile hydrochloride**, a pivotal intermediate in synthetic organic chemistry. We will explore its historical roots in the foundational Strecker synthesis, detail its chemical preparation and properties, and discuss its evolution into a versatile building block for modern drug discovery and materials science.

Introduction: A Key Intermediate Emerges

2-Amino-3-phenylpropanenitrile, often encountered as its more stable hydrochloride salt (CAS No. 93554-83-7), is the α -aminonitrile precursor to the essential amino acid phenylalanine.[\[1\]](#)[\[2\]](#) [\[3\]](#) Its significance lies not just in its direct lineage to a proteinogenic amino acid, but in its broader identity as a member of the α -aminonitrile class of compounds. These molecules are highly valued in organic synthesis for their dual reactivity, containing both a nucleophilic amine and a versatile nitrile group, making them powerful building blocks for a wide array of more complex structures.[\[4\]](#)[\[5\]](#) The story of this compound is inextricably linked to one of the oldest and most elegant name reactions in organic chemistry: the Strecker synthesis.

The Genesis: Adolph Strecker and the Dawn of Amino Acid Synthesis



The discovery of α -aminonitriles and their conversion to amino acids dates back to 1850, when Adolph Strecker reported a one-pot method for producing alanine.^{[6][7]} This reaction, now universally known as the Strecker synthesis, was the first demonstration of a plausible prebiotic route to amino acids and remains one of the most efficient methods for their preparation.^{[7][8]}

The classical Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and hydrogen cyanide.^{[7][9]} The process unfolds in two main stages:

- Formation of the α -Aminonitrile: The aldehyde reacts with ammonia to form an imine (or more accurately, the protonated iminium ion). This intermediate is then attacked by a cyanide nucleophile (from HCN or a salt like NaCN) to yield the α -aminonitrile.^{[8][9]}
- Hydrolysis: The nitrile group of the α -aminonitrile is then hydrolyzed under acidic or basic conditions to afford the final α -amino acid.^{[7][8]}

The ingenuity of the Strecker synthesis lies in its convergence, assembling a complex, biologically relevant molecule from simple, readily available precursors.

General Mechanism of the Strecker Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Amino-3-phenylpropanenitrile HCl.

Physicochemical Properties and Characterization

2-Amino-3-phenylpropanenitrile hydrochloride is a stable, solid material, making it convenient for storage and handling compared to its free base form. [1] Its key properties are summarized below.

Property	Value	Reference
CAS Number	93554-83-7	[1] [2] [3]
Molecular Formula	C ₉ H ₁₀ N ₂ ·HCl	
Molecular Weight	182.65 g/mol	
Physical Form	Solid	[1]
Typical Purity	≥95%	[1] [2]
InChI Key	ZMLFFOLHKSAFBV- UHFFFAOYSA-N	[1]

Characterization of the compound is typically performed using standard analytical techniques. Mass spectrometry would confirm the molecular weight of the free base, while Infrared (IR) spectroscopy would show characteristic peaks for the nitrile (C≡N) and amine (N-H) functional groups. [\[10\]](#)Nuclear Magnetic Resonance (NMR) spectroscopy would be used to fully elucidate the structure and confirm the purity of the final product.

Modern Perspectives and Evolving Applications

While the classical Strecker synthesis produces a racemic mixture (an equal mix of both enantiomers), modern drug development often requires enantiomerically pure compounds. [\[11\]](#)This has led to significant advancements in the field.

- **Asymmetric Synthesis:** A major evolution has been the development of asymmetric Strecker reactions. These methods use chiral auxiliaries or catalysts to control the stereochemistry of the cyanide addition, leading to the preferential formation of one enantiomer over the other. [\[9\]](#)[\[12\]](#)This is critical for synthesizing enantiopure L- or D-phenylalanine and its derivatives for pharmaceutical applications.
- **A Versatile Synthetic Building Block:** Beyond its role as an amino acid precursor, 2-amino-3-phenylpropanenitrile is a valuable building block in its own right. The nitrile group can be transformed into various other functional groups, and the amine can be derivatized, opening pathways to a vast range of molecules, including heterocyclic compounds, alkaloids, and peptidomimetics. [\[4\]](#)[\[5\]](#)For example, derivatives have been synthesized and investigated as potential HIV-1 capsid inhibitors. [\[13\]](#)

- Prebiotic Chemistry: The simplicity of the Strecker synthesis and the stability of aminonitriles have positioned them as key players in theories on the origin of life. It is hypothesized that aminonitriles, formed from simple prebiotic molecules, were crucial intermediates that bypassed the less reactive zwitterionic amino acids to form the first peptides on early Earth.
[\[14\]](#)

Conclusion

From its 19th-century discovery as a product of the elegant Strecker synthesis to its current status as a versatile tool in asymmetric catalysis and drug discovery, **2-Amino-3-phenylpropanenitrile hydrochloride** embodies a rich history of chemical innovation. Its journey from a simple laboratory curiosity to a commercially available and highly valuable synthetic intermediate highlights the enduring power of fundamental organic reactions. For researchers today, it remains an indispensable building block for constructing the complex molecular architectures required to address modern scientific challenges.

References

- The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.
- Show how you would use a Strecker synthesis to make phenylalanine... (2024, July 25). Pearson.
- Organocatalytic Synthesis of α -Aminonitriles: A Review. (n.d.). MDPI.
- Asymmetric Strecker Synthesis of α -Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (n.d.). ACS Publications.
- Strecker amino acid synthesis. (n.d.). Wikipedia.
- Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021, July 27). Chemistry Notes.
- Aminonitriles as building blocks in organic chemistry. (2018, April 26). Johannes Gutenberg-Universität Mainz.
- Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. (2019, July 10). Research Communities.
- Organocatalytic Synthesis of α -Aminonitriles: A Review. (2022, November 25). ResearchGate.
- Synthesis and characterization of phenylalanine amides active against *Mycobacterium abscessus* and other mycobacteria. (n.d.). PMC - NIH.
- Synthesis and resolution of novel 3'-substituted phenylalanine amides. (2008, August 6). ResearchGate.
- 2-Amino-3-phenylpropanenitrile | C9H10N2. (n.d.). PubChem.

- Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. (n.d.). PMC - NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-amino-3-phenylpropanenitrile hydrochloride | 93554-83-7 [sigmaaldrich.com]
- 2. 93554-83-7 Cas No. | 2-Amino-3-phenylpropanenitrile hydrochloride | Apollo [store.apolloscientific.co.uk]
- 3. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE | 93554-83-7 [chemicalbook.com]
- 4. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of phenylalanine amides active against *Mycobacterium abscessus* and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. communities.springernature.com [communities.springernature.com]
- To cite this document: BenchChem. [Discovery and history of "2-Amino-3-phenylpropanenitrile hydrochloride"]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b113309#discovery-and-history-of-2-amino-3-phenylpropanenitrile-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com